molecular formula C21H18ClN3O4S B11393904 Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11393904
M. Wt: 443.9 g/mol
InChI Key: XHDGCDLMHZCRQZ-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically containing both pyridazine and benzothiophene moieties.
  • The systematic name provides valuable information:

      Methyl: Indicates the presence of a methyl group (CH₃).

      2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

  • These structural features suggest potential biological activity.
  • Preparation Methods

    • Unfortunately, I couldn’t find direct synthetic routes for this specific compound. I can provide general strategies:

        Heterocyclic Synthesis: Researchers often use multistep reactions to construct complex heterocycles.

        Functional Group Transformations: Incorporating the chlorophenyl group and the carbonyl functionality requires careful synthetic planning.

        Protecting Groups: Protecting groups may be necessary during synthesis.

    • Industrial Production: Industrial-scale synthesis likely involves optimization of existing methods or novel approaches.

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors).

      Pathways: Explore signaling pathways affected by the compound.

      Cellular Effects: Understand how it modulates cellular processes.

  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but we can compare it to related heterocyclic compounds.
    • Similar Compounds:

    Remember, this compound’s complexity makes it intriguing for further research

    Biological Activity

    Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial activities.

    Chemical Structure and Properties

    The chemical structure of this compound includes several functional groups that contribute to its biological activity. The presence of the pyridazinone ring is significant as it has been linked to various therapeutic effects. The molecular formula is C19H19ClN4O3SC_{19}H_{19}ClN_4O_3S with a molecular weight of approximately 408.90 g/mol.

    1. Antimicrobial Activity

    Pyridazinone derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with similar structures show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyridazinone derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

    2. Anti-inflammatory Effects

    The anti-inflammatory potential of this compound may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). Pyridazinone derivatives have shown promise in reducing inflammation in various animal models, suggesting that this compound could be effective in treating inflammatory diseases .

    3. Analgesic Properties

    The analgesic effects of similar compounds have been documented through various pain models in laboratory settings. The mechanism often involves modulation of pain pathways and inhibition of pain mediators such as prostaglandins .

    Study on Antimicrobial Activity

    A study conducted by Özçelik et al. (2019) evaluated a series of pyridazinone derivatives for their antimicrobial efficacy. Among the tested compounds, those with a chlorophenyl substituent exhibited enhanced activity against E. coli and Staphylococcus aureus. The study concluded that structural modifications significantly influence biological activity .

    Compound StructureActivity Against E. coliActivity Against S. aureus
    Pyridazinone AModerateHigh
    Pyridazinone BHighModerate
    Target CompoundHighHigh

    Research on Anti-inflammatory Effects

    In a pharmacological study by Cunha et al. (2003), several pyridazinone derivatives were assessed for their ability to inhibit COX enzymes. The results indicated that compounds with specific substitutions on the pyridazinone ring exhibited significant anti-inflammatory effects comparable to standard NSAIDs .

    Properties

    Molecular Formula

    C21H18ClN3O4S

    Molecular Weight

    443.9 g/mol

    IUPAC Name

    methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    InChI

    InChI=1S/C21H18ClN3O4S/c1-29-21(28)17-14-7-2-3-8-16(14)30-20(17)23-19(27)18-15(26)9-10-25(24-18)13-6-4-5-12(22)11-13/h4-6,9-11H,2-3,7-8H2,1H3,(H,23,27)

    InChI Key

    XHDGCDLMHZCRQZ-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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